molecular formula C12H10N2O2 B6462324 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile CAS No. 2549062-99-7

2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile

Cat. No.: B6462324
CAS No.: 2549062-99-7
M. Wt: 214.22 g/mol
InChI Key: WXCPUEQEBZILLB-UHFFFAOYSA-N
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Description

2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile typically involves the condensation of 4-ethoxy-3-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The general reaction scheme is as follows:

4-ethoxy-3-hydroxybenzaldehyde+malononitrilepiperidineThis compound\text{4-ethoxy-3-hydroxybenzaldehyde} + \text{malononitrile} \xrightarrow{\text{piperidine}} \text{this compound} 4-ethoxy-3-hydroxybenzaldehyde+malononitrilepiperidine​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium ethoxide, potassium tert-butoxide

Major Products

    Oxidation: 2-[(4-ethoxy-3-oxophenyl)methylidene]propanedinitrile

    Reduction: 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanediamine

    Substitution: 2-[(4-substituted-3-hydroxyphenyl)methylidene]propanedinitrile

Scientific Research Applications

2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and nitrile groups are likely involved in these interactions, potentially forming hydrogen bonds or participating in nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile
  • 2-[(4-methoxy-3-hydroxyphenyl)methylidene]propanedinitrile
  • 2-[(4-ethoxy-3-methoxyphenyl)methylidene]propanedinitrile

Uniqueness

2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both ethoxy and hydroxyl groups on the aromatic ring provides a distinct set of chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12-4-3-9(6-11(12)15)5-10(7-13)8-14/h3-6,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCPUEQEBZILLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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